N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide

Catalog No.
S2960452
CAS No.
2034537-41-0
M.F
C17H16N2O2S2
M. Wt
344.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo...

CAS Number

2034537-41-0

Product Name

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)-1,3-benzothiazole-2-carboxamide

Molecular Formula

C17H16N2O2S2

Molecular Weight

344.45

InChI

InChI=1S/C17H16N2O2S2/c20-15(16-18-12-4-1-2-5-13(12)23-16)19-17(7-9-21-10-8-17)14-6-3-11-22-14/h1-6,11H,7-10H2,(H,19,20)

InChI Key

HEWIKMJYINMWHF-UHFFFAOYSA-N

SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=NC4=CC=CC=C4S3

solubility

not available

Fungicidal Activity

Summary of the Application: Thiophene derivatives have been found to exhibit fungicidal activities. They have been used to control plant diseases and play a critical role in modern agriculture by increasing both crop quality and yield .

Methods of Application: A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .

Results or Outcomes: The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that some compounds exhibited excellent fungicidal activities which were higher than both diflumetorim and flumorph .

Therapeutic Importance

Summary of the Application: Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

Methods of Application: Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position. It is considered to be a structural alert with formula C4H4S .

Results or Outcomes: Thiophene has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

DNA Strand Break Detection

Summary of the Application: The coupling of OTX with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .

Methods of Application: O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .

Results or Outcomes: This method enhances the detection of DNA strand breaks, providing a more accurate and sensitive method for DNA damage assessment .

High-Contrast Electrochromic Devices

Summary of the Application: Tris(4-(thiophen-2-yl)phenyl)amine- and dithienylpyrrole-based copolymers have been used in high-contrast electrochromic devices .

Methods of Application: These copolymers were electropolymerized on ITO electrode by applying constant potentials of 1.0, 1.1, and 1.2 V .

Results or Outcomes: Spectroelectrochemical investigations revealed that one of the copolymers displayed more color changes than the other. These copolymers have been used in the construction of high-contrast electrochromic devices .

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide is an organic compound characterized by its complex structure, which includes a thiophene ring, a tetrahydropyran moiety, and a benzo[d]thiazole unit. This compound is notable for its potential biological activity and applications in medicinal chemistry. The molecular formula is C17H18N2O2SC_{17}H_{18}N_2O_2S, and it possesses various functional groups that contribute to its chemical reactivity and biological interactions.

, including:

  • Oxidation: The thiophene ring may be oxidized to form sulfoxides or sulfones.
  • Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
  • Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common reagents for these reactions include m-chloroperbenzoic acid for oxidation, palladium on carbon for reduction, and halogenating agents for substitution reactions.

Research indicates that N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide exhibits promising biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific enzymes or receptors, modulating their activity and leading to various therapeutic effects.

The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions:

  • Preparation of the Tetrahydropyran Intermediate: This can be achieved through cyclization of appropriate precursors under acidic conditions.
  • Introduction of the Thiophene Ring: This is often done via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannane derivatives.
  • Formation of the Benzo[d]thiazole Unit: This is accomplished through a condensation reaction involving a benzo[d]thiazole derivative and an amine.
  • Final Amidation Reaction: The final step involves the amidation of the carboxylic acid derivative with the amine to yield the target compound.

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide has several applications:

  • Medicinal Chemistry: It is explored for its potential as a therapeutic agent in drug discovery.
  • Material Science: The compound may be utilized in the development of organic semiconductors and advanced materials due to its unique electronic properties.
  • Biological Research: It serves as a building block in the synthesis of more complex bioactive molecules.

Studies on the interactions of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide with biological targets are crucial for understanding its mechanism of action. Research suggests that it may bind to specific enzymes or receptors, influencing their activity and leading to potential therapeutic outcomes. Further studies are needed to elucidate the specific pathways involved.

Several compounds share structural similarities with N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide. These include:

Compound NameStructural FeaturesUnique Properties
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamideContains tetrahydropyran and thiophenePotentially less bioactive than carboxamide derivative
2-(4-thiophenyl)-N-benzothiazole carboxamideSimilar thiazole structureDifferent substituents may alter activity
5-thiophenecarboxylic acid derivativesContains thiophene but lacks pyranSimpler structure, different reactivity

The unique combination of the tetrahydropyran, thiophene, and benzo[d]thiazole units in N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide distinguishes it from these similar compounds, potentially enhancing its biological activity and applicability in medicinal chemistry.

XLogP3

3.4

Dates

Last modified: 08-17-2023

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